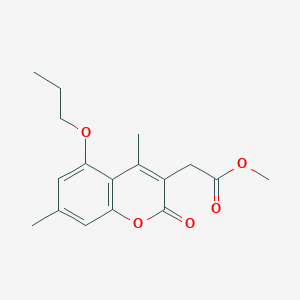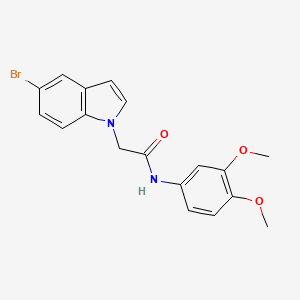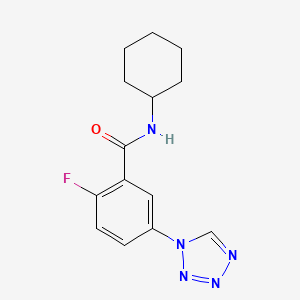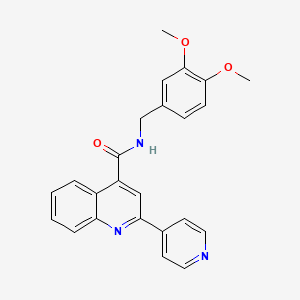![molecular formula C34H29NO6 B11156633 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11156633.png)
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core, benzyl groups, and a phenylpropanoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of Benzyl Groups: Benzylation of the chromen core can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenylpropanoate: The final step involves coupling the benzylated chromen with a phenylpropanoate derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETAMIDE
- BUTYL ((3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE
Uniqueness
Compared to similar compounds, 3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C34H29NO6 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C34H29NO6/c1-23-28-18-17-27(21-31(28)41-32(36)29(23)19-24-11-5-2-6-12-24)40-33(37)30(20-25-13-7-3-8-14-25)35-34(38)39-22-26-15-9-4-10-16-26/h2-18,21,30H,19-20,22H2,1H3,(H,35,38)/t30-/m0/s1 |
InChI Key |
OFRKAZITFQXOPA-PMERELPUSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone](/img/structure/B11156557.png)

![methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11156576.png)
![1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11156582.png)
![3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11156589.png)
![[4-chloro-2-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B11156594.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11156595.png)
![1-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B11156599.png)
![methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11156610.png)
![N-(2,6-Dichloro-4-methylphenyl)-2-({4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide](/img/structure/B11156611.png)

![tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11156620.png)


